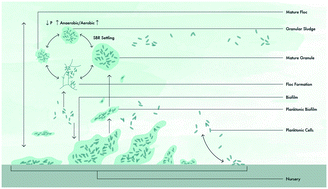Drivers of bioaggregation from flocs to biofilms and granular sludge
Environmental Science: Water Research & Technology Pub Date: 2019-09-23 DOI: 10.1039/C9EW00450E
Abstract
Microorganisms in natural and engineered environments interact with surfaces and form aggregates consisting of cells and an extracellular matrix. The design of the process and appropriate operational conditions drive the formation of these biofilms, flocs, and granular structures. The application of granular sludge technologies for nutrient removal is relatively new. Although research and practice benefit from several decades of investigation of biofilm and anaerobic granular sludge systems, a thorough understanding of factors affecting granulation is only beginning to emerge from bench, pilot, and full-scale investigations. Challenges intrinsic to maintaining granular and biofilm structures include management of resistance to substrate transport, establishment of targeted microbial niches, role of extracellular polymeric substances, and impacts of toxic compounds, among others. There is increasing recognition of the potential value of hybrid process configurations that optimize interactions between flocs, granules, and/or biofilm features for process enhancement and robustness. While these structures appear distinct, it is not uncommon to find a mixture of these structures present in a single system and dynamics leading to a transition from one structure to another. The transitions are dependent on changes in the microbial community and properties of the extracellular matrix. This review focuses on the drivers affecting formation and stability of flocs, biofilms, and granules and conditions that support integrated technologies for biological wastewater treatment.


Recommended Literature
- [1] Molecular dynamics simulation of O2 adsorption on Ag(110) from first principles electronic structure calculations†
- [2] Magnetic chitosan/TiO2 composite for vanadium(v) adsorption simultaneously being transformed to an enhanced natural photocatalyst for the degradation of rhodamine B†
- [3] A stronger acceptor decreases the rates of charge transfer: ultrafast dynamics and on/off switching of charge separation in organometallic donor–bridge–acceptor systems†
- [4] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [5] Immobilization of Ni(ii) complex on the surface of mesoporous modified-KIT-6 as a new, reusable and highly efficient nanocatalyst for the synthesis of tetrazole and pyranopyrazole derivatives†
- [6] Inside front cover
- [7] Dynamics and local ordering of pentachloronitrobenzene: a molecular-dynamics investigation†
- [8] Direct determination of chlorhexidine in urine by high-performance liquid chromatography
- [9] A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma†
- [10] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†










